5-Bromo-4-chloro-3-indolyl beta-D-cellobioside
CAS No.: 177966-52-8
Cat. No.: VC20896769
Molecular Formula: C20H25BrClNO11
Molecular Weight: 570.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 177966-52-8 |
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Molecular Formula | C20H25BrClNO11 |
Molecular Weight | 570.8 g/mol |
IUPAC Name | 2-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2 |
Standard InChI Key | TXCDHJGGJYHESA-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |
SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Canonical SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Chemical Structure and Properties
5-Bromo-4-chloro-3-indolyl beta-D-cellobioside, also commonly known as X-β-D-cellobioside, is a complex organic molecule consisting of a halogenated indolyl group linked to a cellobioside sugar moiety. This structural arrangement confers specific properties that make it particularly useful as an enzyme substrate.
Molecular Identification
The compound possesses distinct chemical identifiers that allow for precise recognition and categorization within chemical databases and research literature.
Table 1: Chemical Identification Parameters
Structural Features
The structure of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside consists of a 5-bromo-4-chloro-3-indolyl group linked via a glycosidic bond to a cellobioside sugar component. This specific arrangement is essential for the compound's function as a substrate for β-D-cellobiosidase.
The compound's structure can be divided into two primary components:
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The chromogenic indolyl group, which contains the bromine and chlorine substituents that enable color development upon hydrolysis
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The cellobioside moiety, which serves as the recognition element for specific enzyme interaction
These structural elements work in concert to provide the compound's functionality as a chromogenic substrate. The specific positioning of the halogens (bromine at position 5 and chlorine at position 4) on the indole ring is critical for the formation of the blue precipitate upon enzymatic cleavage .
Physical Characteristics
5-Bromo-4-chloro-3-indolyl beta-D-cellobioside exhibits specific physical properties that influence its handling, storage, and application in laboratory settings.
Appearance and Solubility
The compound typically appears as a white to off-white crystalline powder under normal laboratory conditions . Its solubility characteristics play an important role in its preparation for various assays and research applications.
Table 2: Physical Properties
Biological Activity and Mechanism
The primary biological function of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside lies in its role as a specific substrate for β-D-cellobiosidase enzymes, making it valuable for detecting and quantifying enzymatic activity.
Enzymatic Reaction Mechanism
When 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside encounters β-D-cellobiosidase, the enzyme catalyzes the hydrolysis of the glycosidic bond between the indolyl group and the cellobioside moiety. This hydrolysis releases the 5-bromo-4-chloro-3-indolyl component, which subsequently undergoes oxidation in the presence of oxygen to form a dimeric indigo dye, resulting in the characteristic blue precipitate .
The reaction proceeds through the following steps:
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Recognition and binding of the cellobioside portion by the enzyme
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Hydrolytic cleavage of the glycosidic bond
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Release of the indolyl intermediate
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Oxidation and dimerization of the intermediate
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Formation of the insoluble blue precipitate
This color-producing reaction serves as a visible indicator of enzyme activity, allowing for both qualitative assessment and, under controlled conditions, quantitative measurement of β-D-cellobiosidase activity .
Specificity and Sensitivity
The compound demonstrates high specificity for β-D-cellobiosidase, making it a reliable tool for detecting this particular enzyme in complex biological systems. The intensity of the blue color produced correlates with the enzyme concentration and activity, providing a basis for quantitative analysis .
The sensitivity of the assay depends on several factors, including:
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Substrate concentration
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Incubation time and temperature
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pH and buffer composition
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Presence of potential inhibitors or enhancers
Optimizing these parameters allows researchers to develop highly sensitive assays for detecting even low levels of β-D-cellobiosidase activity in various biological samples .
Applications in Research and Industry
5-Bromo-4-chloro-3-indolyl beta-D-cellobioside finds applications across multiple scientific and industrial fields, primarily due to its ability to detect and quantify specific enzymatic activities.
Plant Biotechnology Applications
In plant biotechnology, the compound serves as a valuable tool for studying cellulose degradation and plant cell wall metabolism. It enables researchers to:
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Detect β-glucosidase activity, which is crucial in studying plant metabolism
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Investigate cellulolytic enzyme systems in genetically modified plants
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Study the regulation of genes involved in cellulose degradation
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Assess the efficiency of plant-derived enzymes for biofuel production
These applications contribute significantly to our understanding of plant biochemistry and support the development of improved crop varieties and biofuel production systems .
Microbial Research Applications
The compound plays an essential role in microbial research, particularly in studying:
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Microbial fermentation processes
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Cellulolytic capabilities of various microorganisms
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Enzymatic pathways involved in cellulose breakdown
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Screening for novel cellulose-degrading microorganisms
By enabling the detection and quantification of β-D-cellobiosidase activity, the compound helps researchers understand how microorganisms break down complex carbohydrates, which has implications for biofuel production, waste management, and industrial biotechnology .
Drug Development and Screening
In pharmaceutical research, 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is utilized in:
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High-throughput screening assays to identify enzyme inhibitors
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Development of assays for detecting compounds that modulate specific enzyme activities
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Evaluation of potential drug candidates targeting carbohydrate metabolism
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Analysis of drug effects on cellular enzyme systems
The compound's chromogenic properties make it particularly suitable for high-throughput screening applications, accelerating the process of drug discovery and development .
Environmental Science Applications
In environmental research, the compound is employed to:
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Monitor soil health through the assessment of enzymatic activities
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Study nutrient cycling in various ecosystems
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Evaluate the impact of pollutants on soil microbial communities
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Investigate biodegradation processes in different environmental conditions
These applications contribute to our understanding of ecosystem functioning and support the development of sustainable environmental management practices .
Food Industry Applications
In food science and technology, the compound is used to:
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Assess enzymatic activity in food processing
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Study the production of bioactive compounds from plant materials
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Develop methods for monitoring food quality and safety
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Investigate fermentation processes in food production
These applications support innovation in food processing and the development of novel food products with enhanced nutritional properties .
Comparative Analysis with Related Compounds
5-Bromo-4-chloro-3-indolyl beta-D-cellobioside belongs to a family of halogenated indolyl glycosides used as chromogenic substrates. Comparing it with related compounds provides insights into the specific advantages and applications of each substrate.
Table 4: Comparison of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside with Related Compounds
Synthesis and Production
The synthesis of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside involves complex organic chemistry procedures to create the specific structure required for its function as a chromogenic substrate.
Synthetic Routes
The general synthetic approach typically involves:
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Preparation of the halogenated indoxyl intermediate
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Activation of the cellobioside component
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Glycosylation reaction to join the two major components
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Purification and crystallization of the final product
The synthesis requires precise control of reaction conditions to ensure the correct stereochemistry of the glycosidic bond, which is crucial for the compound's recognition by target enzymes.
Analytical Methods for Detection and Quantification
Various analytical techniques are employed for the detection, identification, and quantification of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside in research and quality control contexts.
Spectroscopic Methods
Spectroscopic techniques commonly used include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group analysis
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UV-Visible spectroscopy for concentration determination and purity assessment
These methods provide detailed information about the compound's structure and purity, supporting both research applications and quality control in commercial production.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents the primary chromatographic method for analyzing 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside. This technique allows for:
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Purity determination
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Quantitative analysis
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Detection of potential degradation products
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Quality control in manufacturing
The compound's distinctive UV absorption profile facilitates its detection and quantification using HPLC with UV detection, providing a reliable method for purity assessment and concentration determination .
Current Research Trends and Future Perspectives
Research involving 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside continues to evolve, opening new avenues for its application in various scientific fields.
Emerging Applications
Recent research trends include:
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Development of high-sensitivity assays for detecting trace amounts of cellulolytic enzymes
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Integration with microfluidic systems for rapid, automated enzyme screening
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Application in studying the gut microbiome and its role in cellulose metabolism
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Use in environmental monitoring of soil health and biodegradation processes
These emerging applications expand the utility of the compound beyond traditional laboratory settings into field-based and clinical research contexts .
Future Research Directions
Potential future developments include:
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Creation of modified versions with enhanced sensitivity or spectral properties
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Development of multicolor assay systems combining different chromogenic substrates
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Integration with advanced imaging techniques for spatial resolution of enzyme activity
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Application in personalized medicine through enzyme profiling
These directions represent promising areas for future research that could further enhance the value of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside in scientific and clinical applications .
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